
Rugulosin
Vue d'ensemble
Description
Rugulosin is a cyclic ketone and an organic polycyclic compound.
This compound is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.
Mécanisme D'action
Target of Action
Rugulosin, a bis-anthraquinoid pigment produced by fungi such as Penicillium rugulosum Thom , primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound’s mechanism of action involves the specific binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This interaction with its target leads to changes in the normal functioning of the fungal cell, affecting its growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the production of ergosterol . The downstream effects of this disruption include impaired cell membrane integrity and function, which can lead to cell death.
Result of Action
At the molecular level, this compound’s inhibition of squalene epoxidase leads to a decrease in ergosterol synthesis, disrupting the integrity of the fungal cell membrane . At the cellular level, this can result in impaired cell function and potentially cell death, providing a basis for this compound’s potential antifungal activity.
Analyse Biochimique
Biochemical Properties
Rugulosin is a product of complex biochemical reactions involving the dimerization of chiral monomeric anthraquinone units . This process is catalyzed by a cytochrome P450 monooxygenase, which has been shown to be potentially applicable for the (chemo)enzymatic synthesis of dimeric polyphenols . The fungal aldo-keto reductase is also involved in the biosynthesis of this compound .
Cellular Effects
It is known that this compound is hepatotoxic and is carcinogenic .
Molecular Mechanism
The molecular mechanism of this compound involves the dimerization of chiral monomeric anthraquinone units . This process is facilitated by the action of specific enzymes, including a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .
Metabolic Pathways
This compound is involved in complex metabolic pathways that include the dimerization of chiral monomeric anthraquinone units . The enzymes involved in these pathways include a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .
Activité Biologique
Rugulosin is a mycotoxin produced by certain species of fungi, particularly from the genus Penicillium (now classified under Talaromyces). This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, cytotoxic effects, and potential implications in mutagenicity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
1. Chemical Structure and Classification
This compound is characterized by its complex anthraquinone structure. It exists in several forms, primarily this compound A, B, and C, which differ in their molecular configurations and biological activities. The molecular formula for this compound A is , with a molecular weight of 558.49 g/mol.
2. Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound A | 0.125 | Potent anti-MRSA activity |
This compound B | 32 | Weak anti-MRSA activity |
This compound C | 64 | Weak anti-MRSA activity |
This compound A exhibits a minimum inhibitory concentration (MIC) of 0.125 µg/mL against MRSA, indicating strong antimicrobial properties. In contrast, rugulosins B and C show significantly higher MIC values, suggesting diminished efficacy against this pathogen .
3. Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that rugulosins do not exhibit significant cytotoxic effects on Jurkat cells at concentrations up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications:
This compound Type | Cytotoxic Concentration (µg/mL) | Effect |
---|---|---|
This compound A | Up to 100 | No cytotoxicity observed |
This compound B | Up to 100 | No cytotoxicity observed |
This compound C | Up to 100 | No cytotoxicity observed |
This lack of cytotoxicity positions rugulosins as promising candidates for further pharmacological exploration .
4. Mutagenicity and Genotoxicity
Research indicates that this compound can induce DNA damage in certain bacterial models. Specifically, it has been shown to induce forward mutations in Salmonella typhimurium, although it does not induce reverse mutations or unscheduled DNA synthesis in mammalian cells in vitro:
- Bacterial Strains Tested :
- Bacillus subtilis: Induced DNA damage.
- Salmonella typhimurium: Forward mutations observed.
- Escherichia coli: No mutations induced.
These findings raise concerns about the genotoxic potential of this compound, particularly regarding human exposure through contaminated food sources .
Applications De Recherche Scientifique
Biological Activities
- Antibacterial Activity
- Insecticidal Properties
- Anticancer Potential
Applications in Agriculture
- Biopesticide Development
- Plant Growth Promotion
Case Studies
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying Rugulosin in environmental or biological samples?
this compound detection requires chromatographic techniques (e.g., HPLC or LC-MS) coupled with mass spectrometry for specificity. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the compound from complex matrices. Validation parameters (e.g., limit of detection, recovery rates) must adhere to guidelines for mycotoxin analysis, as outlined in experimental reproducibility standards . Spectral confirmation (NMR, UV-Vis) is critical for structural verification, especially in novel fungal isolates .
Q. How can researchers address conflicting evidence regarding this compound’s mutagenicity across different experimental models?
Discrepancies in mutagenicity data (e.g., positive results in Bacillus subtilis but negative in Salmonella typhimurium ) necessitate model-specific hypothesis testing. Researchers should:
- Replicate assays under standardized conditions (e.g., OECD guidelines).
- Compare metabolic activation systems (e.g., S9 liver fractions) across studies.
- Use isogenic bacterial strains to isolate variables like DNA repair mechanisms. Contradictions may arise from interspecies differences in detoxification pathways, requiring systematic meta-analyses .
Q. What experimental designs are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?
Use dose-response assays (e.g., MTT or resazurin reduction) with primary hepatocytes or renal cells, as these organs are primary targets of mycotoxins. Include positive controls (e.g., aflatoxin B1) and measure biomarkers of oxidative stress (e.g., glutathione depletion, lipid peroxidation). Ensure cell viability and apoptosis assays are conducted at multiple time points to capture acute vs. chronic effects .
Advanced Research Questions
Q. How can researchers resolve the lack of carcinogenicity data for this compound in long-term in vivo studies?
The 1986 IARC evaluation deemed existing rodent studies insufficient due to short exposure durations and limited sample sizes . Advanced designs should:
- Employ transgenic models (e.g., p53+/- mice) to accelerate tumorigenesis timelines.
- Integrate histopathology with molecular endpoints (e.g., DNA adduct quantification, oncogene activation).
- Use multi-omics approaches (transcriptomics, metabolomics) to identify precancerous biomarkers .
Q. What methodologies are suitable for investigating synergistic effects between this compound and other mycotoxins?
Co-exposure studies should utilize factorial designs to evaluate additive, antagonistic, or synergistic interactions. For example:
- Combine this compound with ochratoxin A or citrinin at environmentally relevant ratios.
- Measure combined toxicity indices (e.g., Combination Index via CompuSyn software).
- Profile hepatic cytochrome P450 enzyme activity to assess metabolic interference .
Q. How can contradictory findings on this compound’s DNA-binding mechanisms be reconciled?
While this compound induces DNA damage in Bacillus subtilis, it lacks activity in E. coli and mammalian cells . Researchers should:
- Compare DNA repair pathways (e.g., SOS response) across prokaryotic vs. eukaryotic systems.
- Use atomic force microscopy or molecular docking simulations to study this compound-DNA interaction dynamics.
- Validate findings with in vitro plasmid nicking assays under redox-varying conditions .
Q. What strategies can address the absence of epidemiological data on this compound’s human health impacts?
Retrospective cohort studies in populations with high grain contamination exposure (e.g., rural farming communities) could correlate this compound levels in blood/serum with hepatic or renal dysfunction biomarkers. Biobank samples should be analyzed via LC-MS/MS, paired with dietary surveys to estimate intake thresholds .
Q. Methodological and Literature Guidance
Q. How should researchers design studies to fill the gap in this compound’s reproductive toxicity data?
Follow OECD TG 414 (prenatal developmental toxicity study) or TG 443 (extended one-generation study) protocols. Measure teratogenic effects in zebrafish embryos or rodent models, with endpoints including fetal weight, malformations, and hormonal disruption. Include placental transfer analysis via LC-MS .
Q. What systematic review frameworks are recommended for synthesizing fragmented this compound literature?
Adhere to PRISMA guidelines to screen existing in vitro/in vivo studies. Use databases like PubMed, Scopus, and Web of Science with keywords: “this compound AND (genotoxicity OR carcinogenicity OR mycotoxin).” Critically appraise studies using tools like SYRCLE’s risk-of-bias checklist for animal research .
Q. How can computational models enhance this compound risk assessment?
Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints from molecular descriptors. Molecular dynamics simulations can elucidate this compound’s interactions with cellular targets (e.g., ribosomes, mitochondria). Validate predictions with in vitro assays to bridge computational and experimental data .
Propriétés
IUPAC Name |
8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPVUTXKUGISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21884-45-7, 23537-16-8 | |
Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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